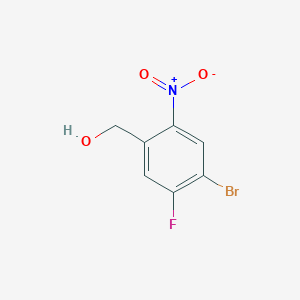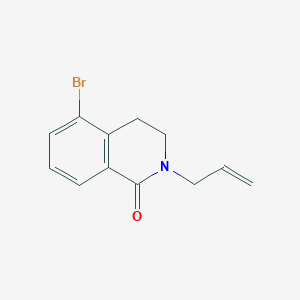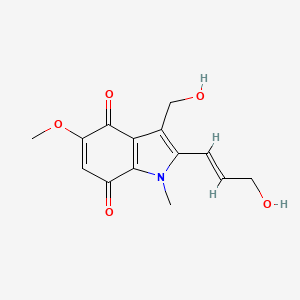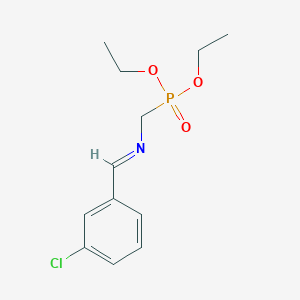
(4-Bromo-5-fluoro-2-nitrophenyl)methanol
Übersicht
Beschreibung
(4-Bromo-5-fluoro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a methanol group
Wirkmechanismus
Target of Action
Mode of Action
The compound’s mode of action involves several potential reactions. The nitro group can undergo reduction reactions to form aromatic amines. The bromo atom might be susceptible to nucleophilic substitution reactions, where it’s replaced by another atom or group. The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals.
Pharmacokinetics
The compound’s molecular weight (25002 g/mol) and its physical form (powder) suggest that it could have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Bromo-5-fluoro-2-nitrophenyl)methanol. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-fluoro-2-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functionalization to introduce the methanol group. One common method involves the nitration of 4-bromo-5-fluorotoluene to form 4-bromo-5-fluoro-2-nitrotoluene, which is then oxidized to the corresponding benzaldehyde. The final step involves the reduction of the aldehyde to the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.
Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The methanol group can participate in condensation reactions to form esters, ethers, or acetals.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Condensation: Acid or base catalysts are commonly used to facilitate condensation reactions.
Major Products:
Aromatic Amines: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution of the bromine atom.
Esters, Ethers, and Acetals: Formed through condensation reactions involving the methanol group.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-fluoro-2-nitrophenyl)methanol is utilized in various scientific research applications due to its versatile reactivity:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific functional properties
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-5-fluoro-4-nitrophenyl)methanol: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
4-Bromo-5-fluoro-2-nitrotoluene: A precursor in the synthesis of (4-Bromo-5-fluoro-2-nitrophenyl)methanol, differing by the presence of a methyl group instead of a methanol group.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
(4-bromo-5-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQNHBUBHQJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3213919.png)






![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B3213994.png)


![2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol](/img/structure/B3214016.png)


